2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Overview
Description
2-Chloro-3-chloromethyl-5,7-dimethylquinoline: is a halogenated heterocyclic compound with the molecular formula C12H11Cl2N and a molecular weight of 240.13 g/mol This compound is characterized by the presence of two chlorine atoms, a chloromethyl group, and two methyl groups attached to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline typically involves the chlorination of 5,7-dimethylquinoline. The process can be carried out using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atoms at the desired positions on the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-3-chloromethyl-5,7-dimethylquinoline can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed:
Substitution Products: Quinoline derivatives with various functional groups such as azides, thiocyanates, or amines.
Oxidation Products: Quinoline derivatives with carboxylic acids, ketones, or aldehydes.
Reduction Products: Reduced quinoline derivatives with alcohol or amine groups.
Scientific Research Applications
Chemistry: 2-Chloro-3-chloromethyl-5,7-dimethylquinoline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for investigating the biological activity of halogenated quinolines .
Medicine: Its derivatives are explored for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes .
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can target nucleophilic amino acid residues such as cysteine and lysine in proteins and enzymes.
Cellular Pathways: By inhibiting key enzymes, the compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
- 2-Chloro-3-chloromethyl-6,7-dimethylquinoline
- 2-Chloro-3,7-dimethylquinoline
- 4-Chloro-6,7-dimethylquinoline
- 5,7-Dichloro-2-methylquinoline
- 2-Chloro-5,8-dimethoxy-4-methylquinoline
Comparison: 2-Chloro-3-chloromethyl-5,7-dimethylquinoline is unique due to the specific positions of the chlorine and methyl groups on the quinoline ring. This unique arrangement imparts distinct chemical and biological properties to the compound, making it different from other similar quinoline derivatives .
Properties
IUPAC Name |
2-chloro-3-(chloromethyl)-5,7-dimethylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-7-3-8(2)10-5-9(6-13)12(14)15-11(10)4-7/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOUPNFBZGRTAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)CCl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588972 | |
Record name | 2-Chloro-3-(chloromethyl)-5,7-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948290-59-3 | |
Record name | 2-Chloro-3-(chloromethyl)-5,7-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 948290-59-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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